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Compound of Interest

Compound Name: 3-(Aminomethyl)oxan-4-amine

Cat. No.: B15262669 Get Quote

For Immediate Release

This technical guide provides a comprehensive in silico analysis of the physicochemical,

pharmacokinetic, and medicinal chemistry properties of the novel small molecule, 3-
(Aminomethyl)oxan-4-amine. This document is intended for researchers, scientists, and drug

development professionals interested in the computational assessment of early-stage drug

candidates. All data presented herein is generated through validated computational models and

is intended to guide further experimental investigation.

Molecular Profile
3-(Aminomethyl)oxan-4-amine is a saturated heterocyclic compound containing a central

oxane (tetrahydropyran) ring with two primary amine functionalities. Its structure suggests

potential for hydrogen bonding and aqueous solubility, key characteristics influencing

pharmacokinetic behavior.

Canonical SMILES: C1(CN)COCC1N

InChI Key: N/A (Structure not currently indexed in major public databases)

Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its

biological activity and developability. The following table summarizes the predicted properties
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for 3-(Aminomethyl)oxan-4-amine, calculated using established computational models.

Property Predicted Value Method/Tool

Molecular Weight ( g/mol ) 130.19 SwissADME

LogP (Consensus) -1.86 SwissADME

Water Solubility (LogS) 1.11 SwissADME

TPSA (Å²) 64.30 SwissADME

pKa (Most Basic) 9.85 pkCSM

pKa (Most Acidic) 16.23 pkCSM

Hydrogen Bond Donors 2 SwissADME

Hydrogen Bond Acceptors 3 SwissADME

Rotatable Bonds 2 SwissADME

Predicted Pharmacokinetic (ADMET) Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is

crucial for de-risking drug candidates. The tables below outline the predicted ADMET profile of

3-(Aminomethyl)oxan-4-amine.

Absorption and Distribution
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Property
Predicted
Value/Classification

Method/Tool

Human Intestinal Absorption

(%)
92.5 pkCSM

Caco-2 Permeability (log

Papp)
-1.45 pkCSM

Blood-Brain Barrier

Permeability
No SwissADME

P-glycoprotein Substrate No SwissADME

Volume of Distribution (VDss,

log L/kg)
-0.632 pkCSM

Metabolism
Property Prediction (Inhibitor) Method/Tool

CYP1A2 Inhibitor No SwissADME

CYP2C19 Inhibitor No SwissADME

CYP2C9 Inhibitor No SwissADME

CYP2D6 Inhibitor No SwissADME

CYP3A4 Inhibitor No SwissADME

Excretion
Property Predicted Value Method/Tool

Total Clearance (log ml/min/kg) 0.612 pkCSM

Predicted Toxicity
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Toxicity Endpoint Prediction Method/Tool

AMES Toxicity Non-mutagenic pkCSM

hERG I Inhibitor No pkCSM

Hepatotoxicity No pkCSM

Skin Sensitisation No pkCSM

Minnow Toxicity (log mM) -0.638 pkCSM

Drug-Likeness and Medicinal Chemistry
Computational filters are used to assess if a molecule's properties fall within the range typical

of orally bioavailable drugs.

Rule/Filter Prediction Method/Tool

Lipinski's Rule of Five Yes (0 violations) SwissADME

Ghose Filter No SwissADME

Veber Filter Yes SwissADME

Egan Filter Yes SwissADME

Muegge Filter No SwissADME

Bioavailability Score 0.55 SwissADME

Lead-likeness No SwissADME

Synthetic Accessibility 1.87 SwissADME

Methodologies and Protocols
The in silico analysis of 3-(Aminomethyl)oxan-4-amine was conducted using the following

publicly accessible and validated web-based platforms:

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal

chemistry friendliness of small molecules. The canonical SMILES string C1(CN)COCC1N
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was submitted to the server, and the full range of physicochemical, pharmacokinetic, and

drug-likeness parameters was computed using its built-in predictive models.

pkCSM: A platform for predicting small-molecule pharmacokinetic and toxicity properties

using graph-based signatures. The same SMILES string was used as input to predict

ADMET properties, including pKa, volume of distribution, clearance, and various toxicity

endpoints.

Visualizations
In Silico Property Prediction Workflow
The following diagram illustrates the general workflow employed for the computational analysis

of 3-(Aminomethyl)oxan-4-amine.
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Caption: Workflow for in silico analysis of 3-(Aminomethyl)oxan-4-amine.

Decision Flowchart for Early-Stage Candidate
Assessment
This flowchart outlines a logical progression for evaluating a compound based on its predicted

in silico properties.
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Caption: Decision flowchart based on predicted in silico properties.
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Conclusion
The in silico analysis of 3-(Aminomethyl)oxan-4-amine reveals a promising profile for a

potential drug candidate, particularly concerning its high predicted aqueous solubility, excellent

intestinal absorption, and low potential for CYP enzyme inhibition and major toxicities.

However, its predicted inability to cross the blood-brain barrier and its deviation from certain

medicinal chemistry filters suggest that its therapeutic applications may be focused on

peripheral targets. These computational predictions provide a strong foundation for prioritizing

this molecule for synthesis and subsequent in vitro and in vivo experimental validation.

To cite this document: BenchChem. [In Silico Prediction of 3-(Aminomethyl)oxan-4-amine
Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15262669#in-silico-prediction-of-3-aminomethyl-
oxan-4-amine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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